Gabazine free base

Neuroscience Receptor pharmacology Electrophysiology

Gabazine free base (SR-95531) is the definitive competitive GABAA receptor antagonist for electrophysiology and binding assays. With ~20-fold greater GABAA affinity than bicuculline (Ki ~0.15 µM vs. µM range) and clean selectivity—blocking GABA-evoked Cl⁻ currents without affecting pentobarbitone/etomidate-gated currents or calcium-dependent K⁺ channels—it ensures unambiguous interpretation of GABAergic contributions. The free base form enables precise molar calculations for radioligand studies. Choose gabazine when experimental conclusions demand exclusive, artifact-free GABAA receptor blockade.

Molecular Formula C15H17N3O3
Molecular Weight 287.31 g/mol
CAS No. 105538-73-6
Cat. No. B1674388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGabazine free base
CAS105538-73-6
Synonyms6-amino-5-methyl-3-(4-methoxyphenyl)-1-pyridaziniumbutyric acid, bromide
gabazine
SR 95531
SR-95531
Molecular FormulaC15H17N3O3
Molecular Weight287.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=N)C=C2)CCCC(=O)O
InChIInChI=1S/C15H17N3O3/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20/h4-9,16H,2-3,10H2,1H3,(H,19,20)
InChIKeyACVGNKYJVGNLIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gabazine Free Base (CAS 105538-73-6): Procurement Guide for a High-Affinity Competitive GABAA Receptor Antagonist


Gabazine free base (SR-95531; CAS 105538-73-6) is a pyridazinyl-GABA derivative that functions as a competitive antagonist at the orthosteric binding site of GABAA receptors [1]. It displaces [³H]-GABA from rat brain membranes with a Ki of approximately 74–150 nM, establishing it as a high-affinity ligand in its class [2]. The compound exhibits cross-species activity against GABAA receptor isoforms from mice, rats, and humans, and serves as a prototypic pharmacological tool for isolating GABAA-mediated synaptic and extrasynaptic currents in electrophysiological studies [3].

Why Gabazine Free Base Cannot Be Substituted with Bicuculline or Picrotoxin in GABAA Receptor Studies


Generic substitution among GABAA receptor antagonists is scientifically unsound due to fundamental differences in binding site topology, off-target pharmacology, and functional reversibility. Gabazine free base acts competitively at the GABA recognition site with high affinity, whereas picrotoxin acts non-competitively as a channel blocker with irreversible binding under washout conditions [1]. Compared to bicuculline—another competitive antagonist—gabazine demonstrates approximately 20-fold greater affinity for the GABAA receptor and lacks the confounding non-GABAergic effects on calcium-dependent potassium channels that bicuculline induces [2]. Furthermore, gabazine exhibits a distinct pharmacological fingerprint: it selectively blocks GABA-evoked chloride currents without affecting currents induced by pentobarbitone or etomidate, a property not shared by bicuculline [3]. These differences preclude interchangeable use in experimental protocols requiring specific interpretation of GABAergic versus non-GABAergic contributions.

Quantitative Differentiation Evidence: Gabazine Free Base vs. GABAA Antagonist Comparators


20-Fold Higher GABAA Receptor Affinity vs. Bicuculline Enables Lower Working Concentrations

Gabazine free base exhibits approximately 20-fold greater affinity for the GABAA receptor compared to bicuculline, as measured by displacement of [³H]-GABA from rat brain membranes. The Ki for gabazine is 0.15 µM (150 nM), while bicuculline requires approximately 20-fold higher concentrations to achieve equivalent displacement [1]. This affinity difference translates directly to practical experimental parameters: gabazine blocks currents elicited by 3 µM GABA with an IC50 of approximately 0.2 µM and a Hill coefficient of 1.0, establishing it as the more potent competitive antagonist for electrophysiological applications [2].

Neuroscience Receptor pharmacology Electrophysiology

Absence of Non-GABAergic Side Effects on Potassium Channels Differentiates Gabazine from Bicuculline In Vivo

In direct head-to-head microiontophoretic comparisons in the primary auditory cortex of Mongolian gerbils, gabazine and bicuculline produced differential effects on neuronal response properties. Bicuculline application resulted in substantial broadening of frequency tuning for pure tones and elimination of synchronized responses to amplitude-modulated tones—effects that could not be replicated by gabazine application even at high ejecting currents [1]. These bicuculline-specific effects are attributed to its well-documented non-GABAergic side effects on calcium-dependent potassium channels, a confounding activity that gabazine does not exhibit [2].

In vivo electrophysiology Sensory neuroscience Cortical inhibition

Selective Blockade of GABA-Evoked Currents with Minimal Effect on Anesthetic-Gated Currents

Gabazine free base selectively inhibits GABA-evoked chloride currents (IC50 = 0.44 µM) while producing only partial blockade of currents induced by the anesthetic agents pentobarbitone and alphaxalone [1]. Unlike bicuculline, gabazine does not affect pentobarbitone- or etomidate-induced currents even at high concentrations (~100 µM), demonstrating functional selectivity that permits clean separation of GABA-dependent versus anesthetic-gated channel activation . This selectivity profile is attributed to gabazine's mechanism as an allosteric inhibitor of channel opening after binding to the GABA-binding site, without direct competition at barbiturate or steroid binding sites [2].

Anesthesia mechanisms Ion channel pharmacology Allosteric modulation

Competitive and Reversible Binding vs. Picrotoxin's Irreversible Channel Blockade

Gabazine free base acts as a competitive antagonist at the GABAA receptor orthosteric site, with binding that is fully reversible upon washout. In direct comparative studies, the blocking effect of picrotoxin is not reversed upon washout, whereas gabazine-mediated blockade is rapidly and completely reversible [1]. This mechanistic distinction reflects gabazine's competitive interaction with the GABA recognition site versus picrotoxin's non-competitive binding within the chloride channel pore [2]. The competitive nature of gabazine antagonism is further evidenced by the observation that increasing GABA concentrations can overcome gabazine blockade, a hallmark of competitive inhibition that does not apply to picrotoxin [3].

Receptor binding kinetics Washout recovery Experimental reproducibility

Greater In Vivo Potency in Anesthetic Antagonism vs. Picrotoxin

In comparative in vivo studies assessing the ability of GABAA antagonists to shift anesthetic potency, gabazine free base demonstrated quantitatively greater efficacy than picrotoxin. Gabazine infusion increased the ED50 for ketamine anesthesia by 50–60%, whereas picrotoxin increased it by only 40–50% [1]. Similarly, gabazine increased the minimum alveolar concentration (MAC) of isoflurane by approximately 70%, compared to a 60% increase produced by picrotoxin [2]. These data establish gabazine as the more potent antagonist for in vivo studies interrogating the role of GABAA receptors in anesthetic mechanisms.

Anesthesiology In vivo pharmacology GABAergic modulation

Low-Affinity Glycine Receptor Antagonism (KB = 190 µM) vs. Strychnine's High-Affinity Blockade

Gabazine free base exhibits measurable but low-affinity antagonist activity at glycine receptors, with a KB of approximately 190 µM [1]. This contrasts sharply with strychnine, a high-affinity glycine receptor antagonist that acts with an IC50 of approximately 33 nM [2]. The >5000-fold difference in glycine receptor affinity between gabazine and strychnine defines gabazine's selectivity profile: at concentrations sufficient to fully block GABAA receptors (≤10 µM), glycine receptor antagonism is negligible. This selectivity is further evidenced by the observation that strychnine, but not gabazine, eliminates fast glycinergic inhibition in the thalamus and spinal cord [3].

Glycine receptors Off-target profiling Synaptic inhibition

Optimal Procurement and Experimental Applications for Gabazine Free Base Based on Comparative Evidence


Clean Isolation of GABAA-Mediated Phasic and Tonic Currents in Brain Slice Electrophysiology

Gabazine free base at 10–25 µM provides complete blockade of GABAA receptor-mediated phasic inhibitory postsynaptic currents (IPSCs) without affecting tonic currents mediated by GABA-independent channel openings or glycine receptors [1]. This selective profile, validated by the compound's high GABAA affinity (Ki = 0.15 µM) and minimal glycine receptor antagonism (KB = 190 µM) [2], enables researchers to unambiguously attribute residual currents to non-GABAergic sources. Unlike bicuculline, gabazine does not introduce confounding effects on potassium channels that could alter neuronal excitability independently of GABAA blockade [3].

In Vivo Microiontophoretic Studies Requiring Specific GABAA Receptor Antagonism

For in vivo electrophysiological mapping of cortical inhibition, gabazine free base is the antagonist of choice when experimental interpretation requires confidence that observed effects arise exclusively from GABAA receptor blockade. Direct comparative studies demonstrate that gabazine does not induce the frequency tuning broadening or temporal response desynchronization observed with bicuculline, effects attributable to bicuculline's non-GABAergic actions on calcium-dependent potassium channels [1]. Gabazine's higher GABAA affinity (20-fold greater than bicuculline) also allows for lower ejection currents, minimizing current-related artifacts [2].

Anesthetic Mechanism Studies Requiring Discrimination Between GABA-Dependent and Direct Gating Pathways

Gabazine free base is uniquely suited for studies investigating the mechanisms of anesthetic agents because it selectively blocks GABA-evoked currents (IC50 = 0.44 µM) without affecting currents directly gated by pentobarbitone or etomidate, even at concentrations up to 100 µM [1]. This selectivity, which bicuculline lacks, enables clean experimental dissection of whether an observed anesthetic effect is mediated by potentiation of GABAergic transmission versus direct channel gating. Gabazine's greater in vivo potency in shifting anesthetic endpoints (50–60% increase in ketamine ED50 vs. 40–50% for picrotoxin) further supports its use in whole-animal anesthesia studies [2].

Receptor Binding and Autoradiography Studies with [³H]-Gabazine

The high-affinity and specific binding of [³H]-gabazine (Ki = 0.15 µM) to GABAA receptors in rat and human brain tissue makes gabazine free base an essential reference standard for competitive binding assays and autoradiographic mapping of GABAA receptor distribution [1]. Unlike bicuculline, gabazine does not interact with pentobarbitone binding sites, providing cleaner pharmacological definition of the GABA recognition site in radioligand displacement studies [2]. The free base form enables precise molar calculations for in-house radiolabeling or cold competition experiments.

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